molecular formula C13H14ClN5O B3351874 2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one CAS No. 405096-63-1

2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one

Cat. No.: B3351874
CAS No.: 405096-63-1
M. Wt: 291.73 g/mol
InChI Key: MDEKEXQQRQWYFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom on the purine ring.

Scientific Research Applications

2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, potentially inhibiting or modulating enzyme activity. The quinuclidinone core may interact with different biological targets, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloro-9H-purin-9-yl)methyl)quinuclidin-3-one is unique due to its combined structural features of a chlorinated purine and a quinuclidinone core. This dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research .

Properties

IUPAC Name

2-[(6-chloropurin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-12-10-13(16-6-15-12)19(7-17-10)5-9-11(20)8-1-3-18(9)4-2-8/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEKEXQQRQWYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2CN3C=NC4=C3N=CN=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305368
Record name NSC170491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405096-63-1
Record name NSC170491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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